molecular formula C22H20N4O4 B2841672 1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941990-71-2

1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2841672
CAS No.: 941990-71-2
M. Wt: 404.426
InChI Key: WGTYGCGAHGRONP-UHFFFAOYSA-N
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Description

  • The benzyl group is introduced via a nucleophilic substitution reaction.
  • Common reagents include 3,5-dimethoxybenzyl chloride and a strong base like sodium hydride.
  • Attachment of the Pyridin-4-ylmethyl Group:

    • This step involves the alkylation of the pyrido[3,2-d]pyrimidine core with pyridin-4-ylmethyl bromide.
    • The reaction is typically carried out in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
  • Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrido[3,2-d]pyrimidine Core:

      • Starting from a suitable pyrimidine derivative, the core structure is constructed through cyclization reactions.
      • Reagents such as ammonium acetate and appropriate aldehydes are often used under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3,5-Dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

      Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to alcohols or amines.

      Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or pyridinyl groups, introducing new functional groups.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Sodium hydride in DMF for nucleophilic substitution.

    Major Products:

      Oxidation: Carboxylic acids, ketones.

      Reduction: Alcohols, amines.

      Substitution: Various substituted derivatives depending on the reagents used.

    Scientific Research Applications

    1-(3,5-Dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe due to its unique structure.

      Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Mechanism of Action

    The mechanism of action of 1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood but is believed to involve:

      Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

      Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or inflammation.

    Comparison with Similar Compounds

      1-(3,5-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyridin-3-ylmethyl group.

      1-(3,5-Dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyridin-2-ylmethyl group.

    Properties

    IUPAC Name

    1-[(3,5-dimethoxyphenyl)methyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H20N4O4/c1-29-17-10-16(11-18(12-17)30-2)14-25-19-4-3-7-24-20(19)21(27)26(22(25)28)13-15-5-8-23-9-6-15/h3-12H,13-14H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WGTYGCGAHGRONP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H20N4O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    404.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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